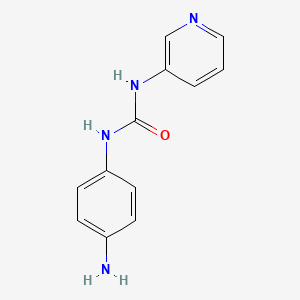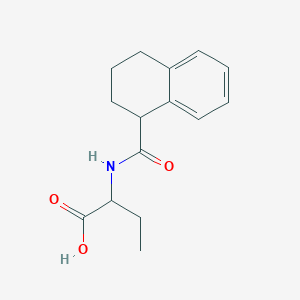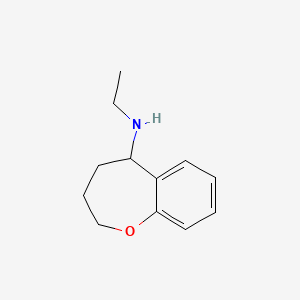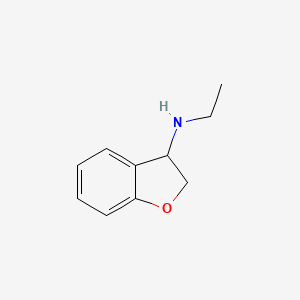![molecular formula C13H20N4O4 B7542292 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is a compound that has been used in scientific research for various purposes. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mécanisme D'action
The mechanism of action of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell proliferation and survival. This results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide include the suppression of B-cell proliferation and survival, induction of apoptosis in B-cell malignancies, and inhibition of BTK. This compound has also been shown to have anti-inflammatory effects and has been used in the treatment of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide in lab experiments is its potency as a BTK inhibitor. This compound has been shown to be effective in the treatment of B-cell malignancies and has a favorable safety profile. However, one limitation of using this compound is its specificity for BTK. This compound may also inhibit other kinases, which could lead to off-target effects.
Orientations Futures
There are several future directions for the use of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide in scientific research. One direction is the development of combination therapies that include this compound. Another direction is the investigation of the use of this compound in the treatment of other diseases such as autoimmune diseases and solid tumors. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential off-target effects.
Conclusion:
In conclusion, 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is a compound that has been used in scientific research for various purposes. This compound has been shown to be effective in the treatment of B-cell malignancies and has a favorable safety profile. However, further studies are needed to elucidate the mechanism of action of this compound and to identify potential off-target effects.
Méthodes De Synthèse
The synthesis of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide involves the reaction of 2-(2-methoxyacetyl)pyridine with 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with piperazine-1-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been used in scientific research for various purposes. One of the main applications of this compound is in the treatment of B-cell malignancies. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propriétés
IUPAC Name |
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-10-7-11(21-15-10)8-14-13(19)17-5-3-16(4-6-17)12(18)9-20-2/h7H,3-6,8-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCPWNGMFCOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)N2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)


![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)


![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)


![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)